7-Chloro-8-fluorochroman-4-amine
Description
7-Chloro-8-fluorochroman-4-amine is a halogenated chroman derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol . Its structure consists of a chroman ring (benzopyran system) substituted with a chlorine atom at position 7, a fluorine atom at position 8, and an amine group at position 2. This compound is primarily utilized in research settings, with applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 |
InChI Key |
IUCSKERVRZGIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Chloro-8-fluorochroman-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .
Chemical Reactions Analysis
7-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomerism significantly impacts physicochemical properties and bioactivity. Key examples include:
(R)-8-Chloro-7-fluorochroman-4-amine
- Structure : Chlorine at position 8, fluorine at position 5.
- Molecular Formula: C₉H₉ClFNO (identical to the target compound).
- Stereochemistry (R-configuration) may influence enantioselective interactions .
8-Chloro-6-fluorochroman-4-amine
Functional Group Variations
Substituents such as methoxy, methyl, or carbonyl groups introduce distinct electronic and steric effects:
7-Methoxy-3-Chromanone
- Structure : Methoxy group at position 7, ketone at position 3.
- Molecular Formula : C₁₀H₁₀O₃.
- Key Difference : The electron-donating methoxy group and ketone moiety enhance polarity, increasing solubility in polar solvents compared to halogenated analogs. This compound is often used in synthetic intermediates for pharmaceuticals .
7-Methoxy-4-Isochromanone
- Structure : Methoxy at position 7, ketone at position 4 in an isochroman system.
- Molecular Formula : C₁₀H₁₀O₃.
- Key Difference : The isochroman scaffold (benzofused oxygen heterocycle) provides a different spatial arrangement, influencing ring strain and reactivity .
Biological Activity
7-Chloro-8-fluorochroman-4-amine is a synthetic compound belonging to the chroman family, characterized by the presence of a chloro and a fluoro substituent on the chroman ring, along with an amine group at the 4-position. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClF N
- Molecular Weight : 201.62 g/mol
- IUPAC Name : (4R)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound's functional groups and stereochemistry influence its binding affinity and selectivity towards these targets, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Investigations into its effects on viral replication have highlighted its ability to inhibit key viral enzymes, which could lead to the development of new antiviral therapies.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally related compounds reveals distinct biological profiles:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 7-Chloro-8-fluorochroman-4-carboxylic acid | Contains a carboxylic acid instead of an amine | Different solubility and reactivity |
| 7-Chloro-8-fluorochroman-4-ol | Features a hydroxyl group instead of an amine | Altered pharmacokinetics |
| 7-Chloro-N-(4-fluorobenzyl)-chroman | Lacks specific amine configuration | Varied biological activity profile |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chroman derivatives, including this compound, demonstrating significant inhibition against Gram-positive bacteria .
- Antiviral Mechanism : In vitro assays showed that this compound inhibits viral replication by targeting specific viral proteins, suggesting a mechanism that could be exploited for drug development .
- Cancer Cell Apoptosis : Research indicated that treatment with this compound led to increased rates of apoptosis in human cancer cell lines, correlating with the downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
